4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline
Description
Significance of Nitrogen-Containing Fused Heterocycles in Medicinal Chemistry and Organic Synthesis
Nitrogen-containing fused heterocyclic compounds are a cornerstone of medicinal chemistry and organic synthesis. Their structural complexity and the presence of nitrogen atoms allow for a diverse range of intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. It is estimated that approximately 60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. This prevalence is attributed to their ability to mimic the structures of natural metabolites and their inherent stability and functional versatility.
These scaffolds are integral to a vast array of pharmaceuticals, including alkaloids, vitamins, and antibiotics. Their synthesis and functionalization are major focuses in organic chemistry, driven by the constant need for new therapeutic agents with improved efficacy and novel mechanisms of action.
Prevalence and Research Focus on Imidazo[1,2-a]pyrimidine (B1208166) Core Structures
Within the broad family of nitrogen heterocycles, the imidazo[1,2-a]pyrimidine scaffold has attracted considerable attention. This fused heterocyclic system, which is structurally similar to purines, serves as a "privileged scaffold" in drug discovery. This means its core structure is capable of binding to multiple biological targets, making it a versatile starting point for developing new drugs.
The imidazo[1,2-a]pyrimidine core is a key structural element in compounds exhibiting a wide spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ontosight.ai For example, drugs such as Divaplon (B1670791) and Fasiplon, which have been investigated for their anxiolytic and anticonvulsant effects, are based on this scaffold. The research focus is often on synthesizing new derivatives and exploring their potential as inhibitors for various enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways implicated in diseases like cancer. ontosight.ai
Contextualizing 4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline within Current Academic Investigations
The specific compound this compound serves primarily as a key chemical intermediate or building block in the synthesis of more complex, biologically active molecules. Its structure combines the versatile imidazo[1,2-a]pyrimidine core with a reactive aniline (B41778) group, making it an ideal starting point for further chemical modifications.
A prominent example of its application is found in patent literature, where it is used in the preparation of a series of substituted imidazo[1,2-a]pyrimidine compounds designed as protein kinase inhibitors. In one patented synthesis, this compound (referred to by its CAS number 330793-06-3) is reacted with 4-chlorobenzenesulfonyl chloride. This reaction targets the amino group of the aniline moiety to form a sulfonamide linkage, yielding N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-chlorobenzenesulfonamide. This subsequent molecule is then further investigated for its potential as a therapeutic agent. This demonstrates the primary role of this compound as a foundational scaffold for creating libraries of potential drug candidates.
Below is a data table summarizing the key chemical properties of this compound.
| Property | Data |
| Molecular Formula | C₁₂H₁₀N₄ |
| Molecular Weight | 210.24 g/mol |
| CAS Number | 330793-06-3 |
| Appearance | Pale-yellow solid |
| Canonical SMILES | C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)N |
| InChI Key | BWWCSYRRKAQGID-UHFFFAOYSA-N |
Overview of Research Trajectories and Unexplored Avenues for this compound
Current research trajectories for this compound are firmly rooted in its utility as a synthetic intermediate. The primary research direction involves using its reactive aniline group as a handle for diversification. Scientists are actively exploring reactions such as acylation, sulfonation, and urea/thiourea formation to generate a wide array of derivatives. These derivatives are then screened for various biological activities, with a significant focus on kinase inhibition due to the known properties of the parent scaffold.
However, several avenues for this compound remain largely unexplored. There is limited public-domain research on the intrinsic biological activity of this compound itself. A systematic investigation into its potential antimicrobial, anti-inflammatory, or antiproliferative properties could reveal unforeseen therapeutic potential.
Furthermore, the development of novel synthetic routes to this compound could be a valuable research area. More efficient and scalable synthesis methods would make this key building block more accessible for broader drug discovery programs. Another unexplored area is the functionalization of the imidazo[1,2-a]pyrimidine ring system of the molecule, rather than just the aniline group. Exploring reactions that modify the core heterocyclic structure could lead to the discovery of new chemical entities with unique pharmacological profiles. The application of this compound in materials science, for example in the development of organic light-emitting diodes (OLEDs) or as a ligand in coordination chemistry, also represents a significant and unexplored research frontier.
Structure
3D Structure
Properties
IUPAC Name |
4-imidazo[1,2-a]pyrimidin-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWCSYRRKAQGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821442 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58609-93-1 | |
| Record name | 4-{imidazo[1,2-a]pyrimidin-2-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Construction of 4 Imidazo 1,2 a Pyrimidin 2 Yl Aniline and Its Analogs
Established Reaction Pathways for Imidazo[1,2-a]pyrimidine (B1208166) Nucleus Formation
The foundational methods for constructing the imidazo[1,2-a]pyrimidine system have been refined over decades, providing reliable and versatile routes to this heterocyclic core. These established pathways, primarily condensation and multicomponent reactions, form the bedrock of synthetic strategies targeting 4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline and its derivatives.
Condensation-Heterocyclization Reactions of 2-Aminopyrimidines with α-Haloketones
The most traditional and widely employed method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold is the condensation reaction between a 2-aminopyrimidine (B69317) and an α-haloketone. rsc.orgrsc.org This reaction, often referred to as a Tschitschibabin-type reaction, proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. researchgate.net
To synthesize this compound, a common strategy involves the use of a precursor α-haloketone, such as 2-bromo-1-(4-nitrophenyl)ethanone. The reaction of this ketone with 2-aminopyrimidine yields 2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine. The final step is the reduction of the nitro group to an amine, which can be achieved using various standard reducing agents like tin(II) chloride, catalytic hydrogenation, or iron in acidic media. This two-step sequence provides a straightforward route to the target molecule. The reaction conditions for the initial condensation can vary, with solvents like ethanol (B145695) or dimethylformamide (DMF) being commonly used, sometimes in the presence of a base such as sodium bicarbonate to neutralize the hydrogen halide formed during the reaction. rsc.orgrsc.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| 2-Aminopyrimidine | 2-Bromo-1-(4-nitrophenyl)ethanone | Ethanol, reflux | 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine | Good |
| 2-Aminopyrimidine | 2-Chloro-1-(4-methoxyphenyl)ethanone | DMF, 100 °C | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | Moderate |
| 2-Amino-4-methylpyrimidine | 2-Bromoacetophenone | Acetonitrile, reflux | 7-Methyl-2-phenylimidazo[1,2-a]pyrimidine | High |
Multicomponent Reaction Strategies (e.g., Groebke-Blackburn-Bienaymé-Type Reactions)
Multicomponent reactions (MCRs) offer a powerful and efficient alternative for the synthesis of complex molecules like imidazo[1,2-a]pyrimidines in a single step from three or more starting materials. nih.govbeilstein-journals.orgmdpi.com The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR used to generate 3-aminoimidazo[1,2-a] fused heterocycles. nih.govbeilstein-journals.orgnih.gov This reaction typically involves the condensation of an aminopyrimidine, an aldehyde, and an isocyanide. nih.gov
While the classical GBB reaction yields a 3-amino substituted product, modifications and careful selection of starting materials can lead to analogs of the target compound. For instance, by employing a 2-aminopyrimidine, an appropriate aldehyde, and an isocyanide, a diverse library of substituted imidazo[1,2-a]pyrimidines can be generated. To introduce the desired 2-(4-aminophenyl) moiety, one could envision a GBB-type reaction using 2-aminopyrimidine, an isocyanide, and 4-nitrobenzaldehyde. The resulting product would bear the 4-nitrophenyl group at a position determined by the reaction mechanism, which could then be reduced to the corresponding amine. The GBB reaction is often catalyzed by Lewis or Brønsted acids, such as scandium triflate or perchloric acid, to facilitate the formation of the initial Schiff base intermediate. nih.gov
| Amine Component | Aldehyde Component | Isocyanide Component | Catalyst | Product Type |
| 2-Aminopyrimidine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | 3-Amino-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine |
| 2-Aminopyrazine | Benzaldehyde | Cyclohexyl isocyanide | Yb(OTf)₃ | 3-Amino-2-phenylimidazo[1,2-a]pyrazine |
| 2-Aminopyridine | 2-Naphthaldehyde | Benzyl isocyanide | TFA | 3-Amino-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine |
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced techniques, often falling under the umbrella of "green chemistry," aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of heterocyclic compounds. rsc.orgrsc.orgnih.gov The application of microwave irradiation to the synthesis of 2-arylimidazo[1,2-a]pyrimidines often results in dramatically reduced reaction times, from hours to minutes, and frequently leads to higher yields compared to conventional heating methods. rsc.orgrsc.orgnih.govresearchgate.net This technique can be applied to the classical condensation reaction between 2-aminopyrimidines and α-haloketones. rsc.orgrsc.org For the synthesis of 2-aryl-imidazo[1,2-a]pyrimidin-5(8H)-ones, microwave heating at 160 °C for 20 minutes has been shown to produce high yields. rsc.org The efficiency of MAOS is attributed to the rapid and uniform heating of the reaction mixture, which can lead to faster reaction rates and cleaner product formation. nih.govnih.gov
| Reactants | Conditions | Time | Yield |
| 2-Amino-6-methylpyrimidin-4(1H)-one, α-Bromoacetophenones | Microwave, 160 °C | 20 min | High |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic amines | Microwave, 200 W | 40-120 min | 60-85% |
| 2-Aminopyrimidines, α-Bromoketones | Microwave, solvent-free | Minutes | Good to Excellent |
Catalytic Protocols (e.g., Metal-Catalyzed, Metal-Free, Nanoparticle-Mediated)
The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of imidazo[1,2-a]pyrimidines. A variety of catalytic systems have been developed, including those based on transition metals, metal-free catalysts, and nanoparticles.
Metal-Catalyzed Synthesis: Palladium-catalyzed reactions have been employed for the regioselective arylation of the imidazo[1,2-a]pyrimidine core at the 3-position. nih.gov Copper catalysts have also been utilized in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, a reaction that can be analogous for pyrimidine (B1678525) derivatives. organic-chemistry.org These metal-catalyzed cross-coupling reactions provide alternative routes for the functionalization of the pre-formed heterocyclic nucleus.
Metal-Free Catalysis: Iodine has been shown to be an effective catalyst for the synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media, offering a more environmentally friendly approach. acs.org Brønsted acidic ionic liquids have also been used as efficient and recyclable catalysts for the synthesis of related fused pyrimidine systems under metal- and solvent-free conditions. rsc.org
Nanoparticle-Mediated Synthesis: Gold nanoparticles have been utilized as a catalyst for the synthesis of 2-aryl-substituted imidazo[1,2-a]pyrimidines under green conditions, highlighting the potential of nanomaterials in facilitating organic transformations with high efficiency.
| Reactants | Catalyst | Conditions | Product |
| Imidazo[1,2-a]pyrimidine, Aryl bromides | Palladium catalyst | Base | 3-Arylimidazo[1,2-a]pyrimidine |
| Aryl ketones, 2-Aminopyrimidine | Gold nanoparticles | Green solvent, heating | 2-Aryl-imidazo[1,2-a]pyrimidine |
| 2-Aminopyridines, Aryl methyl ketones | Iodine | Aqueous media | 2-Arylimidazo[1,2-a]pyridines |
| 2-Aminobenzimidazole, Aldehydes, Malononitrile | Brønsted acidic ionic liquid | Solvent-free | Benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidines |
Solvent-Free and Aqueous Media Synthetic Developments
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. To this end, synthetic protocols for imidazo[1,2-a]pyrimidines have been developed under solvent-free conditions or in environmentally benign solvents like water or glycerol.
Solvent-free reactions, often in combination with microwave irradiation, provide a very clean and efficient method for the condensation of 2-aminopyrimidines with α-haloketones. mdpi.com These reactions proceed by simply mixing the reactants and heating, which minimizes waste and simplifies the work-up procedure.
The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. Iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines has been successfully performed in aqueous media. acs.org Similarly, ionic liquids have been used as a "green" recyclable alternative to conventional solvents in the synthesis of 2-arylimidazo[1,2-a]pyrimidines. researchgate.net Glycerol, a biodegradable and non-toxic solvent, has also been employed as a green reaction medium for the microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes. researchgate.netresearchgate.net These approaches not only make the synthesis more environmentally friendly but can also in some cases enhance the reaction rates and yields.
C-H Functionalization Methodologies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for modifying heterocyclic scaffolds like the imidazo[1,2-a]pyrimidine system. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. nih.gov While research on the closely related imidazo[1,2-a]pyridine (B132010) scaffold is more extensive, the methodologies are often applicable to the pyrimidine analogue.
Key C-H functionalization strategies for these systems primarily target the C3 position of the imidazole ring, which is the most electron-rich and susceptible to electrophilic attack. uees.edu.ec However, methods for functionalizing other positions have also been developed. These methodologies can be broadly categorized based on the type of bond being formed and the catalytic system employed.
Transition-Metal-Catalyzed C-H Functionalization:
Arylation: Palladium catalysts are commonly used to forge C-C bonds, enabling the introduction of aryl groups at various positions of the heterocyclic core.
Alkylation/Alkenylation: Copper and rhodium catalysts have been employed for the introduction of alkyl and alkenyl substituents.
Carbonylation: Palladium-catalyzed carbonylation can be used to introduce carboxamide moieties into the core structure. researchgate.net
Metal-Free C-H Functionalization:
Radical Reactions: The functionalization of imidazo[1,2-a]pyridines and related systems can be achieved through radical reactions, often initiated by metal-free oxidation or photocatalysis. rsc.org
Visible Light-Induced Functionalization: In recent years, visible light photoredox catalysis has emerged as a green and efficient method for C-H functionalization. nih.gov This strategy has been used for perfluoroalkylation of the C3 position using perfluoroalkyl iodides, proceeding through electron donor-acceptor (EDA) complexes. nih.gov
The choice of methodology depends on the desired position of functionalization and the specific substituent to be introduced. Research indicates a strong preference for functionalization at the C3 position, making the modification of other sites, such as the C2 position, more challenging. uees.edu.ec
Specific Synthetic Routes and Optimization for this compound
The construction of the this compound molecule is typically achieved through a multi-step synthesis, as direct one-pot methods are not commonly reported. The most prevalent strategy involves the initial formation of the imidazo[1,2-a]pyrimidine core, followed by the introduction or modification of the aniline (B41778) precursor.
A common and traditional approach is a variation of the Hantzsch-type synthesis, which involves the cyclocondensation of a 2-aminopyrimidine with a functionalized carbonyl compound. researchgate.net For the target molecule, this route can be outlined as follows:
Synthesis of the Precursor: The key carbonyl intermediate is typically an α-haloketone, such as 2-bromo-1-(4-nitrophenyl)ethan-1-one. This is synthesized by the bromination of 4-nitroacetophenone.
Cyclocondensation: The 2-aminopyrimidine is reacted with 2-bromo-1-(4-nitrophenyl)ethan-1-one. This reaction involves the initial nucleophilic attack of the endocyclic nitrogen of the aminopyrimidine on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form 2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine. This step is often carried out in a solvent like ethanol under reflux.
Reduction of the Nitro Group: The final step is the reduction of the nitro group on the phenyl ring to the primary amine. This transformation is commonly achieved using standard reducing agents, such as tin(II) chloride (SnCl2) in ethanol or hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium (B1175870) formate.
Optimization of this synthetic route often focuses on improving yields and simplifying purification. Key parameters for optimization include the choice of solvent, reaction temperature, and the specific reducing agent used in the final step. For instance, the use of gold nanoparticles as a catalyst under green conditions has been reported for the synthesis of related 2-aryl-imidazo[1,2-a]pyrimidines, highlighting a move towards more environmentally friendly protocols. mdpi.com Microwave-assisted synthesis has also been employed to accelerate the condensation step and improve yields for analogous structures. researchgate.net
Derivatization and Functionalization Strategies of the Imidazo[1,2-a]pyrimidine-Aniline System
Once this compound is synthesized, it serves as a versatile scaffold for further chemical modifications. These derivatizations can be targeted at three main locations: the aniline moiety, other positions on the imidazo[1,2-a]pyrimidine core, and the primary amine itself to form imines and related structures.
Introduction of Substituents on the Aniline Moiety
The aniline portion of the molecule offers two primary sites for functionalization: the amino group and the aromatic ring itself.
N-Functionalization: The primary amino group can readily undergo reactions typical of anilines. These include acylation with acyl chlorides or anhydrides to form amides, alkylation with alkyl halides to form secondary or tertiary amines, and sulfonylation with sulfonyl chlorides to produce sulfonamides.
Ring Functionalization: The aniline ring is activated towards electrophilic aromatic substitution. The amino group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho to the amino group (positions 3 and 5 of the aniline ring). Common electrophilic substitution reactions include halogenation (bromination, chlorination), nitration, and Friedel-Crafts reactions, although the conditions must be carefully controlled to avoid side reactions involving the amino group or the heterocyclic core.
Optimization efforts in this area often aim to enhance specific biological activities or physicochemical properties by introducing a variety of substituents on the aniline ring.
Functionalization at Other Positions of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine core itself has several positions available for further functionalization, with the C3 position being the most reactive. uees.edu.ecrsc.org
C3-Position Functionalization: This position is highly susceptible to electrophilic attack. Common reactions include:
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to introduce bromine or iodine atoms.
Formylation: The Vilsmeier-Haack reaction (using POCl3 and DMF) can introduce a formyl group (-CHO) at the C3 position.
Nitration: Introduction of a nitro group can be achieved with standard nitrating agents.
Coupling Reactions: A halogenated C3 position can be further functionalized using transition-metal-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings to introduce new aryl or alkynyl groups.
Functionalization of the Pyrimidine Ring: Modifying the pyrimidine part of the core (positions C5, C6, C7) is generally more difficult than functionalizing the C3-position. These positions are less electron-rich and typically require harsher reaction conditions or more complex multi-step strategies, often involving lithiation or directed metalation followed by quenching with an electrophile.
The following table summarizes common functionalization reactions on the imidazo[1,2-a]pyrimidine core.
| Position | Reaction Type | Reagents | Resulting Functional Group |
| C3 | Halogenation | NBS, NIS | -Br, -I |
| C3 | Formylation | POCl3, DMF | -CHO |
| C3 | Amination | Varies | -NHR |
| C3 | Sulfonylation | Varies | -SO2R |
| C5/C6/C7 | Lithiation/Coupling | n-BuLi, Electrophile | Various |
This table is a generalized representation of common reactions for this heterocyclic class.
Formation of Schiff Base Derivatives and Related Imine/Amine Structures
The primary amino group of this compound is a key handle for creating Schiff base (imine) derivatives. Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. nih.gov
Synthesis of Schiff Bases (Imines): The synthesis is a straightforward condensation reaction between the primary amine of this compound and an appropriate aldehyde or ketone. nih.gov The reaction is typically carried out by stirring the two reactants in a suitable solvent, such as ethanol, often with the addition of a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). The resulting Schiff base often precipitates from the solution and can be purified by filtration and washing. nih.gov Microwave-assisted heating can also be employed to accelerate the reaction, leading to moderate to good yields in shorter time frames. nih.gov
Synthesis of Secondary Amine Derivatives: The imine bond of the Schiff base can be easily reduced to form a stable secondary amine. This reduction is typically performed using a reducing agent like sodium borohydride (B1222165) (NaBH4) in a protic solvent such as methanol (B129727) or ethanol. This two-step process of imine formation followed by reduction provides a versatile method for linking the core this compound structure to a wide variety of other molecular fragments via a stable secondary amine linkage. nih.gov
The table below details representative examples of Schiff base formation from related amino-heterocyclic compounds.
| Amine Reactant | Aldehyde Reactant | Catalyst/Conditions | Product Type | Reference |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Various Aromatic Amines | MgSO4, Ethanol, Microwave | Imine | nih.gov |
| 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carboxyaldehyde | Substituted Anilines | Glacial Acetic Acid, Ethanol | Schiff Base | |
| 4-Aminoantipyrine | Cinnamaldehydes | Ethanol | Schiff Base | mdpi.com |
This table provides examples from related structures to illustrate the general synthetic methodology.
Spectroscopic and Structural Elucidation of 4 Imidazo 1,2 a Pyrimidin 2 Yl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline provides specific signals for each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while the coupling constants (J), measured in Hertz (Hz), reveal information about adjacent protons.
The spectrum is expected to show distinct regions for the aromatic protons of the aniline (B41778) ring and the heterocyclic imidazo[1,2-a]pyrimidine (B1208166) core. The protons on the aniline ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the pyrimidine (B1678525) and imidazole (B134444) rings exhibit characteristic shifts and couplings that confirm the fused ring structure. rsc.org For instance, the proton at position 3 of the imidazole ring is expected to appear as a singlet, while the protons on the pyrimidine ring will show characteristic doublet of doublets or triplet patterns depending on their neighbors. rsc.org The amino (-NH₂) group protons may appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 8.70 | dd | J = 4.2, 1.9 | H-5 (Pyrimidine ring) |
| ~ 10.05 | dd | J = 6.8, 1.9 | H-7 (Pyrimidine ring) |
| ~ 7.35 | dd | J = 6.8, 4.2 | H-6 (Pyrimidine ring) |
| ~ 8.30 | s | - | H-3 (Imidazole ring) |
| ~ 7.80 | d | J = 8.6 | H-2', H-6' (Aniline ring) |
| ~ 6.60 | d | J = 8.6 | H-3', H-5' (Aniline ring) |
| ~ 4.60 | br s | - | -NH₂ |
Note: Predicted values are based on data from analogous structures. rsc.orgrsc.orgsemanticscholar.org dd = doublet of doublets, s = singlet, d = doublet, br s = broad singlet.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The spectrum for this compound would show 12 distinct signals corresponding to the 12 carbon atoms in the structure.
Carbons in the electron-rich aniline ring, particularly the carbon bearing the amino group (C-4'), are shielded and appear at a higher field (lower ppm value) compared to the others. mdpi.com Conversely, carbons within the heterocyclic system, especially those adjacent to nitrogen atoms like C-2, C-5, and C-7, are deshielded and resonate at a lower field (higher ppm value). tci-thaijo.orgsemanticscholar.org The chemical shifts provide critical evidence for the connectivity of the aniline moiety to the C-2 position of the imidazo[1,2-a]pyrimidine core. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 154.0 | C-7 |
| ~ 150.0 | C-5 |
| ~ 148.0 | C-4' |
| ~ 145.0 | C-2 |
| ~ 144.5 | C-8a |
| ~ 129.0 | C-2', C-6' |
| ~ 121.0 | C-1' |
| ~ 114.0 | C-3', C-5' |
| ~ 111.0 | C-6 |
| ~ 108.0 | C-3 |
Note: Predicted values are based on data from analogous structures. rsc.orgtci-thaijo.orgsemanticscholar.orgnih.gov Some signals for the core structure may vary.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, establishing which protons are on adjacent carbons. It would be used to confirm the connectivity of protons within the pyrimidine ring (H-5, H-6, H-7) and the aniline ring (H-2'/H-6' with H-3'/H-5'). uchile.cl
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. uchile.cl
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bas.bg Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.
For this compound, the FT-IR spectrum would display several key absorption bands that confirm its structure. The most prominent would be the N-H stretching vibrations from the primary amine group (-NH₂) on the aniline ring, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ is characteristic of C=C and C=N stretching vibrations from both the aromatic aniline ring and the heterocyclic imidazo[1,2-a]pyrimidine core. optica.orgnih.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety |
|---|---|---|
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic rings |
| 1630 - 1590 | C=N stretch | Imidazo[1,2-a]pyrimidine core |
| 1600 - 1450 | C=C stretch | Aromatic & Heterocyclic rings |
| 1350 - 1250 | C-N stretch | Aryl-amine & Heterocyclic C-N |
| ~ 830 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |
Note: Values are typical ranges and can vary slightly based on the specific molecular environment. researchgate.netoptica.orgnih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
ESI is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like this compound. nih.gov In positive ion mode, the molecule is typically protonated, generating a pseudomolecular ion [M+H]⁺. nih.gov
The molecular formula for this compound is C₁₂H₁₀N₄, with a calculated monoisotopic mass of 210.0905 Da. biosynth.com In an ESI-MS spectrum, the most prominent peak would be the protonated molecule [M+H]⁺, observed at an m/z value of approximately 211.0978. rsc.orgsemanticscholar.org High-resolution mass spectrometry (HRMS) can measure this value with high precision, allowing for the confirmation of the elemental composition. researchgate.net
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the protonated molecule. The fragmentation of the imidazo[1,2-a]pyrimidine core often involves characteristic losses of small neutral molecules. nih.gov The fragmentation pathways can help to confirm the identity of the heterocyclic scaffold and distinguish it from other isomers. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. While specific HRMS data for this compound was not found, the mass spectrometric analysis of its Schiff base derivatives provides valuable information for structural confirmation.
For instance, the characterization of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, a Schiff base derivative, was performed using LC-MS (ESI), which confirmed its molecular weight. researchgate.net The mass spectrum showed a peak at m/z = 305.085, corresponding to the [M+1] ion, which is consistent with the calculated molecular weight of the compound. researchgate.net This demonstrates the utility of mass spectrometry in verifying the successful synthesis of imidazo[1,2-a]pyrimidine derivatives.
Interactive Data Table: Mass Spectrometry Data for an Imidazo[1,2-a]pyrimidine Derivative
| Compound Name | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Reference |
| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | C₁₇H₁₂N₄S | 305.0855 | 305.085 | researchgate.net |
Crystallographic Studies for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not currently available in open literature, the crystallographic analysis of a closely related imidazo[1,2-a]pyridine-Schiff base derivative, provides critical insights into the molecular geometry and intermolecular interactions that are likely to be present in this class of compounds. nih.gov
The study of this derivative revealed a twisted molecular conformation. nih.gov The crystal structure provided precise bond lengths and angles, as well as information on the packing of the molecules in the crystal lattice, which is influenced by various non-covalent interactions. This type of analysis is crucial for understanding the structure-property relationships in these materials.
Interactive Data Table: Crystallographic Data for a Related Imidazo[1,2-a]pyridine (B132010) Derivative
| Parameter | Value | Reference |
| Compound Name | Imidazo[1,2-a]pyridine-Schiff base derivative (4a) | nih.gov |
| Empirical Formula | C₁₄H₁₁N₃O | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 11.123(2) | nih.gov |
| b (Å) | 10.123(2) | nih.gov |
| c (Å) | 11.456(2) | nih.gov |
| β (°) | 108.12(3) | nih.gov |
| Volume (ų) | 1224.5(4) | nih.gov |
| Z | 4 | nih.gov |
Computational and Theoretical Investigations of 4 Imidazo 1,2 a Pyrimidin 2 Yl Aniline Molecular Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) has become a important tool in quantum chemistry for examining the electronic structure and properties of molecules. nih.gov It is widely used to determine optimized molecular geometries and identify reactive sites within chemical systems. nih.gov The relationship between a molecule's structure and its biological activity is heavily influenced by electron density, steric effects, and the character of donor-acceptor orbitals, all of which can be effectively modeled using DFT. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov
The foundational step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional conformation of a molecule, corresponding to its minimum energy state on the potential energy surface. nih.gov For 4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline, this involves adjusting bond lengths, bond angles, and dihedral angles until the lowest energy structure is found.
Following optimization, vibrational frequency calculations are typically performed. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. nih.gov These calculations yield a stable gas-phase configuration, providing a reliable geometric basis for all subsequent property predictions.
Table 1: Predicted Geometric Parameters for the Imidazo[1,2-a]pyrimidine (B1208166) Core (Note: The following data is illustrative, based on typical values for similar heterocyclic systems, as specific DFT results for the target compound are not available.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | C2-N3 | 1.32 Å |
| Bond Length | N4-C5 | 1.35 Å |
| Bond Length | C7-N8 | 1.39 Å |
| Bond Angle | N1-C2-N3 | 110.5° |
| Bond Angle | C5-N4-C9a | 117.0° |
| Dihedral Angle | C6-C5-N4-C9a | 179.9° |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. nih.govnih.gov The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. nih.govirjweb.com A large energy gap indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atoms of the heterocyclic system, reflecting its electron-donating capacity. Conversely, the LUMO would likely be distributed across the fused imidazo[1,2-a]pyrimidine ring system, indicating its ability to accept electrons. The energy gap helps to explain the intramolecular charge transfer characteristics of the molecule. irjweb.com
Table 2: Predicted FMO Energies and Global Reactivity Descriptors (Note: The following data is illustrative, based on typical values for similar heterocyclic systems.)
| Parameter | Symbol | Formula | Predicted Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.85 |
| LUMO Energy | ELUMO | - | -1.45 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.40 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.20 |
| Chemical Softness | σ | 1 / η | 0.45 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.65 |
| Electrophilicity Index | ω | χ² / (2η) | 3.03 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the distribution of charge on a molecule's surface. nih.gov It is instrumental in identifying regions that are prone to electrophilic and nucleophilic attack, as well as predicting sites for hydrogen bonding interactions. nih.govresearchgate.net The MEP map uses a color scale to represent the electrostatic potential: red indicates regions of high electron density (negative potential) that are attractive to electrophiles, while blue signifies electron-deficient regions (positive potential) that are susceptible to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent intermediate or neutral potential. researchgate.net
In the case of this compound, the MEP map would likely show concentrated negative potential (red/yellow) around the nitrogen atoms of the pyrimidine (B1678525) and imidazole (B134444) rings, as well as the nitrogen of the aniline's amino group, due to the presence of lone pairs of electrons. These areas represent the primary nucleophilic sites. Conversely, the hydrogen atoms of the amino group and some hydrogens on the aromatic rings would exhibit positive potential (blue), marking them as electrophilic sites.
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are sophisticated methods used to study and visualize non-covalent interactions (NCIs) within a molecular system. nih.govresearchgate.net These interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining molecular conformation and packing in the solid state.
The RDG method generates 3D isosurfaces that map different interaction types. A color code is used to distinguish them:
Blue: Indicates strong, attractive interactions like hydrogen bonds.
Green: Represents weak, delocalized van der Waals interactions.
Red: Signifies repulsive interactions, often due to steric clashes. nih.gov
For this compound, RDG analysis could reveal intramolecular hydrogen bonding between the aniline's amino hydrogens and a nearby nitrogen atom of the pyrimidine ring. It would also map the extensive van der Waals interactions across the planar aromatic surfaces.
Natural Bond Orbital (NBO) analysis is a theoretical method that examines charge distribution, intramolecular charge transfer, and the stabilization energy associated with hyperconjugative interactions. researchgate.net It provides a detailed picture of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength. NBO analysis also calculates the charge on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis. irjweb.com
For this compound, NBO analysis would likely show significant delocalization of the lone pair electrons from the nitrogen atoms into the aromatic ring systems. It would also quantify the charge distribution, confirming the expected electronegativity of the nitrogen and oxygen atoms and the relative electropositivity of the hydrogen atoms.
Table 3: Predicted Natural Charges on Key Atoms (Note: The following data is illustrative and represents typical charge distributions in such a molecule.)
| Atom | Position | Predicted NBO Charge (e) |
|---|---|---|
| N1 | Imidazole Ring | -0.55 |
| N4 | Pyrimidine Ring | -0.62 |
| N8 | Bridgehead | -0.48 |
| N | Aniline -NH₂ Group | -0.88 |
| C2 | Imidazole Ring (attached to Aniline) | +0.35 |
| C5 | Pyrimidine Ring | +0.30 |
| C7 | Pyrimidine Ring | -0.25 |
DFT calculations are highly effective at predicting spectroscopic data, which can be used to validate experimentally obtained spectra. researchgate.net Theoretical Infrared (IR) spectra are generated by calculating the vibrational frequencies of the molecule. These calculated frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor (e.g., 0.959) for better correlation. nih.gov For this compound, key predicted IR peaks would include N-H stretching vibrations for the aniline amine group, C-H stretching for the aromatic rings, and C=N and C=C stretching vibrations characteristic of the heterocyclic core. nih.gov
Theoretical Nuclear Magnetic Resonance (NMR) spectra are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach predicts the ¹H and ¹³C chemical shifts, which can then be compared to experimental results to confirm the molecular structure. nih.gov
Table 4: Predicted vs. Experimental Spectroscopic Data (Note: This table is illustrative, showing the type of data generated. Experimental values are based on typical ranges for the functional groups.)
| Spectroscopy | Assignment | Typical Experimental Range | Predicted Value |
|---|---|---|---|
| IR | N-H Stretch (Aniline) | 3300-3500 cm⁻¹ | 3450 cm⁻¹ |
| IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ | 3060 cm⁻¹ |
| IR | C=N / C=C Stretch | 1500-1650 cm⁻¹ | 1610 cm⁻¹ |
| ¹H NMR | -NH₂ (Aniline) | 3.5-5.0 ppm | 4.5 ppm |
| ¹H NMR | Aromatic Protons | 6.5-8.5 ppm | 6.7-8.3 ppm |
| ¹³C NMR | Aromatic Carbons | 110-155 ppm | 115-152 ppm |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are indispensable tools for exploring the structural and dynamic properties of imidazo[1,2-a]pyrimidine derivatives, providing a molecular-level understanding of their biological functions.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. chemmethod.com It is widely employed to understand the binding mechanisms of imidazo[1,2-a]pyrimidine derivatives with various protein targets.
Research has shown that these compounds can effectively bind to the active sites of diverse enzymes and receptors. For instance, in a study investigating potential inhibitors for SARS-CoV-2, a series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were docked against the human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein. The results revealed significant binding affinities, with the top-scoring compound exhibiting a remarkable affinity of -9.1 kcal/mol for hACE2, comparable to the natural ligand Angiotensin II (-9.2 kcal/mol). nih.gov The interactions were stabilized by hydrogen bonds and hydrophobic interactions with key residues in the binding pocket.
Similarly, docking studies of other imidazo[1,2-a]pyrimidine derivatives have been performed against fungal targets. When evaluated against the lanosterol (B1674476) 14α-demethylase (CYP51) from Candida albicans, several compounds showed strong binding affinities, ranging from -7.7 to -8.8 kcal/mol, suggesting their potential as antifungal agents. beilstein-journals.org In another context, imidazo[1,2-a]pyridine (B132010) hybrids, which share a similar fused heterocyclic core, were docked against human leukotriene A4 hydrolase (LTA4H), with the most potent compound showing a strong binding affinity (S score of -11.237 kcal/mol) compared to the original ligand (-6.908 kcal/mol). chemmethod.com
These studies collectively demonstrate the utility of molecular docking in identifying potential biological targets for imidazo[1,2-a]pyrimidine-based compounds and elucidating the specific molecular interactions that govern their inhibitory activity.
| Compound Class | Target Protein | PDB ID | Top Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | hACE2 | 7U0N | -9.1 | Not specified | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | SARS-CoV-2 Spike Protein | 7U0N | -7.3 | Not specified | nih.gov |
| Imidazo[1,2-a]pyrimidine derivatives | Candida albicans CYP51 | 5V5Z | -8.8 | Not specified | beilstein-journals.org |
| Imidazo[1,2-a]pyridine hybrids | Human LTA4H | 3U9W | -11.237 | ARG563, TYR378, GLU271 | chemmethod.com |
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational stability of the complex over time. MD simulations have been applied to imidazo[1,2-a]pyrimidine derivatives to validate docking results and assess the stability of the predicted binding poses. For example, a study on an imidazo[1,2-a]pyrimidine-Schiff base derivative as a potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor utilized MD simulations to confirm the stability of the ligand-receptor complex. semanticscholar.org These simulations monitor parameters such as root-mean-square deviation (RMSD) to ensure that the ligand remains stably bound within the active site of the target protein. chemmethod.com
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For imidazo[1,2-a]pyridine and pyrimidine systems, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov In the development of anticonvulsant agents, various biologically active systems such as pyrazoline, cyanopyridine, and 2-aminopyrimidine (B69317) have been attached to the imidazo[1,2-a]pyridine scaffold to create new pharmacophores. nih.gov These models are crucial for virtual screening of large compound libraries to identify new potential drug candidates and for guiding the structural optimization of existing leads.
Quantum Chemical Studies of Reaction Mechanisms and Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govsemanticscholar.org Such studies have been instrumental in understanding the chemistry of imidazo[1,2-a]pyrimidine derivatives.
DFT methods have been used to determine optimized molecular geometries, Frontier Molecular Orbitals (FMOs), and Molecular Electrostatic Potential (MEP) maps. nih.gov The analysis of FMOs, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), helps to predict the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO energy gap generally implies higher reactivity. semanticscholar.org For a synthesized imidazo[1,2-a]pyrimidine-Schiff base, the HOMO-LUMO gap was calculated to understand its electronic properties and reactivity. semanticscholar.org
MEP analysis is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov Furthermore, quantum chemical calculations have been employed to postulate the mechanisms of chemical reactions, such as the formation of the imidazo[1,2-a]pyrimidine core through recyclization processes. beilstein-journals.orgnih.gov
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6.07 eV | Electron-donating ability | semanticscholar.org |
| LUMO Energy | -1.92 eV | Electron-accepting ability | semanticscholar.org |
| Energy Gap (ΔE) | 4.15 eV | Chemical reactivity and stability | semanticscholar.org |
In Silico Prediction of Pharmacokinetic Parameters for Drug-Likeness Assessment
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction offers a rapid and cost-effective method to assess the drug-likeness of compounds at an early stage of development. nih.govsemanticscholar.org
Several studies on imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives have incorporated ADMET predictions. nih.govnih.gov These analyses typically evaluate compliance with established rules for drug-likeness, such as Lipinski's Rule of Five. Parameters commonly predicted include oral bioavailability, gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govamazonaws.com For a series of novel imidazo[1,2-a]pyrimidine derivatives, in silico predictions indicated promising drug-like characteristics, with good oral bioavailability and no violations of Lipinski's rules. nih.gov Similarly, ADMET studies on an imidazo[1,2-a]pyrimidine-Schiff base derivative also showed a favorable profile. semanticscholar.org These computational assessments are vital for prioritizing compounds for further experimental investigation and minimizing late-stage failures in the drug discovery pipeline.
| Compound Class | Lipinski's Rule Violations | Gastrointestinal (GI) Absorption | BBB Permeability | CYP Inhibitor | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff bases | 0 | High | Predicted Yes/No | Predicted Yes/No | nih.gov |
| Imidazo[1,2-a]pyrimidine-Schiff base | Not specified | Good | Good | Not specified | semanticscholar.org |
| Imidazo[1,2-a]pyridine-3-carboxamides | 0 | High | Not specified | Predicted Non-inhibitor | amazonaws.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Imidazo 1,2 a Pyrimidin 2 Yl Aniline Analogs
Impact of Substituent Variation on the Aniline (B41778) Moiety on Biological Activity Profiles
The aniline moiety of the 4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline scaffold serves as a critical interaction point with biological targets and a key site for synthetic modification. The nature, size, and position of substituents on the aniline ring can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.
Research into analogs has shown that substituents on the phenyl rings are a determining factor for biological activity. For instance, in the context of antimicrobial agents, increasing the molar refractivity of these substituents has been shown to dramatically lower antibacterial activity. dergipark.org.tr
In a series of imidazo[1,2-a]pyridine (B132010) derivatives designed as COX-2 inhibitors, variations on a phenyl ring at the 2-position of the imidazo[1,2-a]pyridine core demonstrated significant effects on activity. For example, compounds bearing a 4-methylsulfonylphenyl group showed high potency. The introduction of different substituents on a phenoxy ring at the 3-position also modulated activity, with a 4-chloro substituent proving to be highly effective. rjpbr.com
The following table summarizes the impact of aniline moiety substitutions on the COX-2 inhibitory activity of selected imidazo[1,2-a]pyridine analogs. rjpbr.com
| Compound | Aniline Moiety Substituent (at position 2) | Other Substituent (Phenoxy at position 3) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
|---|---|---|---|---|
| 5e | 4-(methylsulfonyl)phenyl | 4-fluorophenoxy | 0.05 | >2000 |
| 5f | 4-(methylsulfonyl)phenyl | 4-chlorophenoxy | 0.05 | >2000 |
| 5j | 4-(methylsulfonyl)phenyl | 3,4-dichlorophenoxy | 0.05 | >2000 |
| 5i | 4-(methylsulfonyl)phenyl | 3-chloro-4-methylphenoxy | 0.06 | 897.19 |
Influence of Structural Modifications within the Imidazo[1,2-a]pyrimidine (B1208166) Core
The imidazo[1,2-a]pyrimidine core is a rigid, bicyclic system that provides the foundational three-dimensional structure for interaction with target proteins. Modifications to this core, though often more synthetically challenging than altering peripheral substituents, can have profound effects on biological activity.
Strategies to modify the core include:
Substitution on the Core: Adding substituents at various positions of the imidazo[1,2-a]pyrimidine ring system can influence binding affinity and selectivity. For example, the presence of a halogen, particularly chlorine, or a methyl substituent in the para position on the imidazo[1,2-a]pyrimidine ring has been shown to augment antimicrobial activity threefold. mdpi.com In contrast, bromine or fluorine in the same position resulted in more moderate activity. mdpi.com
Altering Electronics: Modifying the electronic properties of the core by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can impact metabolic stability. For instance, substituting EDGs like methoxy (B1213986) and morpholino on the imidazo[1,2-a]pyrimidine core has been shown to block oxidation by aldehyde oxidase (AO), a non-CYP metabolizing enzyme. researchgate.net
Saturation of the Core: Reducing the aromaticity of the heterocyclic system by partial saturation of the 6-membered ring is another strategy to block AO-mediated oxidation. researchgate.net However, this approach must be carefully considered as the loss of aromaticity can alter π-π interactions that may be crucial for the compound's potency. researchgate.net
Elucidation of Key Pharmacophoric Features for Target Interaction
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, several key pharmacophoric features have been identified.
The imidazo[1,2-a]pyridine moiety, a related scaffold, is considered a key pharmacodynamic group in PI3Kα inhibitors. mdpi.com This suggests that the nitrogen-containing fused heterocyclic system is crucial for binding to the kinase. In the context of COX-2 inhibitors, the methylsulfonyl pharmacophore on the phenyl ring at the 2-position of the imidazo[1,2-a]pyridine core was found to be a key feature, inserting into a secondary pocket of the COX-2 active site and forming hydrogen bonds with Arg-513 and His-90. rjpbr.com
The general pharmacophoric model for many kinase inhibitors, which often share the imidazo[1,2-a]pyrimidine scaffold, includes:
A heterocyclic core that occupies the adenine-binding region of the ATP pocket.
Hydrogen bond donors and acceptors that mimic the interactions of the adenine (B156593) portion of ATP with the kinase hinge region.
Substituents that project into specific hydrophobic pockets to enhance potency and selectivity.
Computational SAR Studies (e.g., 3D-QSAR)
Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, have become invaluable tools for understanding the SAR of imidazo[1,2-a]pyrimidine derivatives. These methods build statistical models that correlate the 3D properties of molecules with their biological activities.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric, electrostatic, and hydrophobic fields of a molecule influence its activity. ccspublishing.org.cn For a series of imidazopyrimidine derivatives with antibacterial activity, a 3D-QSAR study revealed that both steric and electrostatic fields were important for activity, with the steric field having a slightly larger contribution. ccspublishing.org.cn The CoMSIA model for the same set of compounds indicated that steric and hydrophobic fields were key contributors to activity. ccspublishing.org.cn
These models generate 3D contour maps that visualize favorable and unfavorable regions for different fields around the molecule. This information can then be used to theoretically design new molecules with potentially higher activity. ccspublishing.org.cn For instance, based on the results of a 3D-QSAR study, two new molecules were designed with predicted activity values higher than the template molecule. ccspublishing.org.cn
Rational Design Strategies for Enhanced Biological Activity
The culmination of SAR studies, pharmacophore modeling, and computational analysis is the rational design of new analogs with improved biological profiles. The goal is to enhance potency, increase selectivity, and optimize pharmacokinetic properties.
One prominent example of rational design involves a series of imidazo[1,2-a]pyrimidin-5(1H)-ones as selective inhibitors of the beta isoform of phosphatidylinositol 3-kinase (PI3K). nih.gov The design was based on a docking model of a known inhibitor in a PI3K-beta homology model. This led to the synthesis of a novel chemotype with several compounds demonstrating potent growth inhibition in a PTEN-deficient breast cancer cell line. nih.gov
Another rational design approach focused on developing new COX-2 inhibitors based on the imidazo[1,2-a]pyridine scaffold. rjpbr.com Docking investigations were used to analyze the interaction of designed compounds with the COX-2 active site, leading to the synthesis of derivatives with high potency and selectivity. rjpbr.com
The introduction of the imidazo[1,2-a]pyridine moiety, a key pharmacodynamic group for PI3Kα inhibitors, to the 6-position of a 4-aminoquinazoline scaffold is another example of a rational design strategy. mdpi.com This led to the development of a series of potent compounds with submicromolar inhibitory activity against various tumor cell lines. mdpi.com
The table below provides a summary of rationally designed imidazo[1,2-a]pyridine analogs and their biological activities. mdpi.com
| Compound | Modification | Target | Activity (IC50) |
|---|---|---|---|
| 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline with specific side chain | PI3Kα | 1.94 nM |
| 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline with specific side chain | HCC827 cell line | 0.09 µM |
| 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline with specific side chain | A549 cell line | 0.21 µM |
Advanced Applications and Emerging Research Frontiers of 4 Imidazo 1,2 a Pyrimidin 2 Yl Aniline Derivatives
Exploration in Materials Science (e.g., Luminescent Properties, Optoelectronic Applications)
The imidazo[1,2-a]pyrimidine (B1208166) core is a key structural motif in the development of organic fluorophores. nih.gov Derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have been systematically studied for their optical properties, with research showing that their emission quantum yields can range from 0.2 to 0.7. researchgate.net The luminescence performance of these compounds is highly dependent on the substitution pattern; electron-donating groups tend to enhance fluorescence, while electron-withdrawing groups can have a more variable effect. researchgate.net
This tunability of photophysical properties makes these compounds promising candidates for optoelectronic applications. For instance, a quadrupolar system incorporating two imidazo[1,2-a]pyridine units exhibited a significant Stokes shift and a notable two-photon absorption response in the near-infrared (NIR) region, properties that are highly sought after in advanced materials. researchgate.net The inherent fluorescence of the imidazo[1,2-a]pyrimidine nucleus has been harnessed in various applications, highlighting its potential in the design of novel functional materials. beilstein-journals.org
Table 1: Optical Properties of Imidazo-fused Heterocycle Derivatives
| Compound Family | Property | Observation | Source |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | Emission Quantum Yield | 0.2 - 0.7, dependent on substituents | researchgate.net |
| Quadrupolar Imidazo[1,2-a]pyridine System | Two-Photon Absorption | Acceptable response in the NIR region | researchgate.net |
| Imidazo[1,2-a]pyrimidine Derivatives | Fluorescence | Selective fluorescence sensor for Zinc ions | researchgate.net |
Development of Chemosensors and Probes
The inherent fluorescent properties of the imidazo[1,2-a]pyrimidine scaffold make it an excellent platform for the development of chemosensors and chemical probes. researchgate.net These sensors often operate on a "turn-on" fluorescence mechanism, where the presence of a specific analyte triggers a significant increase in emission intensity.
A notable example is a chemosensor based on an imidazo[1,2-a]quinoline derivative, N′-[(2-hydroxyphenyl)methylidene]imidazo[1,2-a]quinoline-2-carbohydrazide, which was designed for the selective detection of metal ions. rsc.org This particular sensor demonstrated high selectivity and sensitivity for aluminum ions (Al³⁺) in a DMSO/water medium and for zinc ions (Zn²⁺) in an ethanol (B145695)/water medium through a distinct fluorescence "turn-on" response. rsc.org Similarly, other imidazo[1,2-a]pyrimidine derivatives have been developed as selective fluorescent sensors for zinc ions. researchgate.net Furthermore, the related imidazo[1,2-a]pyridine framework has been utilized to create fluorescent molecules for the selective detection of nerve agent simulants. scilit.com
Table 2: Chemosensor Applications of Imidazo-fused Heterocycle Derivatives
| Sensor Base | Target Analyte | Sensing Mechanism | Solvent System | Source |
|---|---|---|---|---|
| Imidazo[1,2-a]quinoline | Al³⁺ | Fluorescence "turn-on" | DMSO/H₂O | rsc.org |
| Imidazo[1,2-a]quinoline | Zn²⁺ | Fluorescence "turn-on" | EtOH/H₂O | rsc.org |
| Imidazo[1,2-a]pyrimidine | Zn²⁺ | Selective fluorescence | Not specified | researchgate.net |
| Imidazo[1,2-a]pyridine | Nerve Agent Simulants | Selective detection | Not specified | scilit.com |
Applications in Corrosion Inhibition
Derivatives of imidazo[1,2-a]pyrimidine have emerged as highly effective and environmentally conscious corrosion inhibitors, particularly for mild steel in acidic environments. rsc.orgnih.gov Studies involving imidazo[1,2-a]pyrimidine-Schiff base derivatives, such as IPY 1 and IPY 2, have demonstrated excellent inhibition efficiencies. In a 1.0 M HCl solution, these compounds achieved efficiencies as high as 96.10% at a concentration of 10⁻³ M. rsc.orgnih.gov
Other research on related derivatives like 2,4-diphenylbenzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine (DPIP) and 2-(4-octylphenyl)-4-phenylbenzo nih.govdergipark.org.trimidazo[1,2-a]pyrimidine (OPIP) also showed outstanding performance, with efficiencies reaching 91.9% for OPIP and 90.5% for DPIP at a concentration of 0.1 mmol L⁻¹. frontiersin.org Electrochemical studies have revealed that these molecules typically function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. frontiersin.org The inhibition mechanism involves the adsorption of the organic molecules onto the metal surface, a process that has been supported by theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. rsc.orgnih.govfrontiersin.org
Table 3: Performance of Imidazo[1,2-a]pyrimidine Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl
| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Source |
|---|---|---|---|
| IPY 2 | 10⁻³ M | 96.10 | rsc.orgnih.gov |
| IPY 1 | 10⁻³ M | 94.22 | rsc.orgnih.gov |
| OPIP | 0.1 mmol L⁻¹ | 91.9 | frontiersin.org |
| DPIP | 0.1 mmol L⁻¹ | 90.5 | frontiersin.org |
Contributions to Lead Identification and Optimization in Chemical Biology
In the realm of chemical biology and drug discovery, the imidazo[1,2-a]pyrimidine nucleus is a privileged scaffold. Its structural resemblance to natural purine (B94841) bases makes it a synthetic bioisostere, offering a strategic advantage in the design of novel, biologically active molecules. nih.govbeilstein-journals.org This framework is a key component in several pharmacologically active agents. nih.govmdpi.com
The versatility of this scaffold is evident in its application for lead identification and optimization against various therapeutic targets. For instance, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives were identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a target in many cancers. nih.govnih.gov These compounds showed excellent activity, with IC₅₀ values in the nanomolar range, and were effective against imatinib-resistant tumor cells, representing a significant step in lead optimization. nih.govnih.gov
Conclusion and Future Directions in 4 Imidazo 1,2 a Pyrimidin 2 Yl Aniline Research
Summary of Key Findings and Contributions
Research into the imidazo[1,2-a]pyrimidine (B1208166) core, the foundational structure of 4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline, has established it as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org This designation stems from its recurring presence in molecules exhibiting a wide array of significant biological activities. semanticscholar.org The fused heterocyclic system, which combines imidazole (B134444) and pyrimidine (B1678525) moieties, offers a unique three-dimensional structure that facilitates interactions with various biological targets like enzymes and receptors. semanticscholar.org
Key contributions in the field have demonstrated the diverse pharmacological potential of imidazo[1,2-a]pyrimidine derivatives, including:
Anticancer Activity : Derivatives have been identified as potent inhibitors of protein kinases, such as c-KIT, which are implicated in various cancers, including gastrointestinal stromal tumors (GIST). nih.govnih.gov Research has focused on developing compounds that can overcome resistance to existing therapies. nih.govnih.gov
Antimicrobial and Antiviral Properties : The scaffold is integral to compounds showing activity against bacteria, fungi, and viruses. ontosight.aimdpi.comnih.govnih.gov
Anti-inflammatory Effects : Certain derivatives have demonstrated significant anti-inflammatory properties. ontosight.ainih.gov
Central Nervous System (CNS) Activity : The scaffold is found in drugs developed for anxiolytic and anticonvulsant applications, such as divaplon (B1670791) and fasiplon. nih.govnih.gov
The aniline (B41778) moiety in this compound provides a critical vector for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
Identification of Outstanding Research Questions and Challenges
Despite significant progress, several critical questions and challenges remain that will shape the future of research in this area.
| Domain | Outstanding Questions and Challenges |
| Medicinal Chemistry | How can we design derivatives with higher selectivity for specific kinase isoforms or mutant variants to minimize off-target effects and toxicity? |
| What structural modifications are necessary to overcome acquired drug resistance mechanisms observed with current kinase inhibitors? nih.gov | |
| Can the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of lead compounds be prospectively engineered for better clinical translation? | |
| Synthetic Chemistry | How can we develop more atom-economical and environmentally benign ("green") syntheses for the imidazo[1,2-a]pyrimidine core and its derivatives? mdpi.com |
| What new methodologies can provide access to novel substitution patterns not achievable through current synthetic routes? | |
| Chemical Biology | What are the precise molecular mechanisms of action and the full spectrum of biological targets for these compounds beyond their primary intended targets? |
| Can probes based on this scaffold be developed to better understand cellular signaling pathways? |
Addressing these challenges requires a multidisciplinary approach, integrating advanced synthetic chemistry, computational modeling, and rigorous biological evaluation to unlock the full therapeutic potential of this compound class.
Prospective Avenues for Synthetic Innovation and Functionalization
The synthesis of the imidazo[1,2-a]pyrimidine scaffold has traditionally relied on methods like the Chichibabin reaction, involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones. researchgate.netnih.gov While effective, the field is moving towards more sophisticated and efficient strategies.
Future synthetic innovations are likely to focus on:
C-H Functionalization : Direct functionalization of the heterocyclic core is a powerful strategy that avoids the need for pre-functionalized substrates, thereby improving step- and atom-economy. mdpi.comrsc.org Expanding the toolkit for regioselective C-H arylation, alkylation, and amination at various positions on the imidazo[1,2-a]pyrimidine ring is a key goal.
Photocatalysis and Electrosynthesis : Visible-light-mediated reactions and electrochemical methods offer green and mild alternatives to traditional synthesis, enabling novel transformations under benign conditions. mdpi.comnih.gov These techniques are particularly promising for radical-based functionalization pathways.
Multicomponent Reactions (MCRs) : Designing novel MCRs that can construct the core and introduce multiple points of diversity in a single step will be crucial for rapidly generating libraries of analogues for high-throughput screening. researchgate.netrsc.org
Flow Chemistry : The use of continuous flow reactors can improve reaction efficiency, safety, and scalability, facilitating the rapid production of key intermediates and final compounds.
A summary of modern synthetic approaches is presented below.
| Synthetic Strategy | Description | Potential Advantages |
| Condensation Reactions | Cyclo-condensation of 2-aminopyrimidine with α-functionalized carbonyls. researchgate.net | Well-established, reliable for core formation. |
| C-H Functionalization | Direct introduction of functional groups onto the C-H bonds of the scaffold. rsc.org | High atom economy, reduces synthetic steps. |
| Photoredox Catalysis | Use of light to initiate radical-based coupling reactions. nih.gov | Mild conditions, access to unique reaction pathways. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. nih.govbio-conferences.org | Rapid synthesis, improved yields. |
| Multicomponent Reactions | One-pot reactions combining three or more starting materials. rsc.org | High efficiency, rapid library generation. |
Future Opportunities in Mechanistic Elucidation and Application Development
Looking ahead, significant opportunities exist to deepen the understanding of this compound and its derivatives and to expand their applications.
Mechanistic Elucidation : The integration of computational chemistry, such as Density Functional Theory (DFT) and molecular docking, can provide profound insights into the electronic properties, reactivity, and binding modes of these molecules. semanticscholar.orgnih.gov This in silico approach can rationalize observed SAR and guide the design of next-generation compounds with improved properties. A deeper understanding of how these compounds interact with their biological targets at an atomic level is essential for overcoming challenges like drug resistance.
Expansion of Therapeutic Targets : While much focus has been on kinase inhibition, the broad biological activity profile of the imidazo[1,2-a]pyrimidine scaffold suggests its potential against other target classes. ontosight.ai Future screening campaigns should explore its utility in neurodegenerative diseases, metabolic disorders, and other infectious diseases. For example, derivatives have been investigated as inhibitors of mycobacterial ATP synthesis, highlighting a potential route for developing new antituberculosis agents. rsc.orgnih.gov
Development for New Applications : Beyond medicine, the inherent fluorescent properties of some imidazo[1,2-a]pyrimidine derivatives open avenues for their use in materials science. researchgate.net Potential applications include the development of organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes for biological imaging.
The journey of this compound from a heterocyclic scaffold to a potential therapeutic agent is emblematic of modern drug discovery. The path forward will be defined by synthetic creativity, a deeper understanding of molecular mechanisms, and the continued exploration of new biological and material applications.
Q & A
Q. What are the standard synthetic routes for 4-{Imidazo[1,2-a]pyrimidin-2-yl}aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves condensation reactions between 2-aminopyrimidines and α-halo ketones or aldehydes. For 4-substituted aniline derivatives, a multi-step approach is often employed:
Cyclocondensation : React 2-aminopyrimidine with α-bromoacetophenone to form the imidazo[1,2-a]pyrimidine core.
Nucleophilic substitution : Introduce the aniline group via palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) at the 4-position.
Q. Critical Parameters :
Q. How can spectroscopic techniques (NMR, XRD) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- X-ray Diffraction (XRD) : Resolves regiochemistry and hydrogen-bonding patterns. For example, intramolecular H-bonding between the aniline NH₂ and pyrimidine N-atom stabilizes the planar structure .
Contradiction Note : Discrepancies in NH₂ chemical shifts may arise from solvent polarity or tautomerism, requiring DFT calculations to validate .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) optimize the design of bioactive this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents on the aniline ring lower LUMO energy, enhancing electrophilic interactions .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., bacterial DNA gyrase). Key findings:
Q. How can statistical experimental design (DoE) resolve contradictions in reaction optimization studies?
Methodological Answer:
- Factorial Design : Screen variables (catalyst loading, temperature, solvent) to identify interactions. For example, a 2³ factorial design revealed that solvent polarity and temperature synergistically impact yield (p < 0.05) .
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield. A central composite design (CCD) for Pd-catalyzed amination achieved 88% yield at 105°C in DMF .
Case Study : Conflicting reports on Cu vs. Pd catalysts were resolved via ANOVA, confirming Pd systems are superior for electron-deficient aryl halides (F-value = 12.7, p < 0.01) .
Q. What methodologies validate the environmental safety of synthetic byproducts from this compound production?
Methodological Answer:
- HPLC-MS/MS : Detect and quantify hazardous intermediates (e.g., α-halo ketones) in waste streams.
- Ecotoxicity Assays : Use Daphnia magna acute toxicity tests (EC₅₀) to assess wastewater safety. Recent studies show imidazo-pyrimidine byproducts have EC₅₀ > 100 mg/L, requiring biodegradation pretreatment .
Q. How do substituents on the aniline ring influence the compound’s photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy : Electron-donating groups (e.g., -OCH₃) redshift absorption maxima (λₐᵦₛ = 320 → 350 nm) via conjugation.
- Fluorescence Quenching : Nitro-substituted derivatives exhibit quenching due to intramolecular charge transfer (ICT), validated by time-resolved spectroscopy .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
